3-(3-Dimethylcarbamoylmethoxyphenyl)-propionic acid
Overview
Description
3-(3-Dimethylcarbamoylmethoxyphenyl)-propionic acid, also known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. Fenoprofen belongs to the propionic acid class of NSAIDs, which also includes ibuprofen and naproxen.
Mechanism of Action
Fenoprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, 3-(3-Dimethylcarbamoylmethoxyphenyl)-propionic acid reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
Fenoprofen has been shown to have a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to have effects on platelet aggregation and the cardiovascular system.
Advantages and Limitations for Lab Experiments
Fenoprofen is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It is readily available and relatively inexpensive, making it an attractive option for lab experiments. However, like all NSAIDs, 3-(3-Dimethylcarbamoylmethoxyphenyl)-propionic acid has limitations and potential side effects that need to be taken into consideration when designing experiments.
Future Directions
There are many potential future directions for research on 3-(3-Dimethylcarbamoylmethoxyphenyl)-propionic acid. Some possible areas of investigation include the development of new formulations or delivery methods to improve its efficacy and reduce side effects, the investigation of its effects on different biological systems and diseases, and the development of new drugs based on its structure and mechanism of action.
In conclusion, this compound is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. Its mechanism of action involves the inhibition of COX, leading to a decrease in inflammation and pain. While it has many advantages for lab experiments, it also has limitations and potential side effects that need to be taken into consideration. There are many potential future directions for research on this compound, including the development of new formulations and the investigation of its effects on different biological systems and diseases.
Scientific Research Applications
Fenoprofen has been extensively studied for its anti-inflammatory and analgesic properties. It has been used in various scientific research studies to investigate its effects on different biological systems, including the immune system, nervous system, and cardiovascular system.
properties
IUPAC Name |
3-[3-[2-(dimethylamino)-2-oxoethoxy]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-14(2)12(15)9-18-11-5-3-4-10(8-11)6-7-13(16)17/h3-5,8H,6-7,9H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSKBVUPPZLRMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC(=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197538 | |
Record name | Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1312141-20-0 | |
Record name | Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312141-20-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenepropanoic acid, 3-[2-(dimethylamino)-2-oxoethoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701197538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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